2-Formylbenzyl phenyl ketone
Description
2-Formylbenzyl phenyl ketone (IUPAC name: 1-(2-formylphenyl)-2-phenylethanone) is an aromatic ketone featuring a benzyl group substituted with a formyl (-CHO) moiety at the ortho position and a phenyl ketone group. The formyl group enhances its reactivity, making it a candidate for nucleophilic additions or condensation reactions, such as forming Schiff bases or serving as an intermediate in heterocyclic synthesis .
Properties
CAS No. |
5669-11-4 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-phenacylbenzaldehyde |
InChI |
InChI=1S/C15H12O2/c16-11-14-9-5-4-8-13(14)10-15(17)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI Key |
YSEUKWUDSZBMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formylbenzyl phenyl ketone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzyl chloride with benzaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of 2-formylbenzyl phenyl ketone may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the process by providing a stable and reusable catalytic surface.
Chemical Reactions Analysis
Types of Reactions: 2-Formylbenzyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-Formylbenzoic acid.
Reduction: 2-Formylbenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Formylbenzyl phenyl ketone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving formyl groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-formylbenzyl phenyl ketone involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can be harnessed to inhibit specific enzymes or modify proteins, making the compound useful in drug design and biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Physical and Chemical Properties
The following table summarizes key properties of 2-formylbenzyl phenyl ketone and related compounds, inferred from structural analogs and available
*Note: Data for 2-formylbenzyl phenyl ketone is estimated based on structural analogs.
Key Observations:
- Melting/Boiling Points: The formyl group in 2-formylbenzyl phenyl ketone likely increases polarity compared to benzophenone, raising its melting point (estimated 80–100°C vs. 49°C for benzophenone).
- Solubility : All analogs exhibit low water solubility due to aromatic and hydrophobic groups.
- Reactivity : The formyl group in 2-formylbenzyl phenyl ketone enables reactions like condensations, distinguishing it from halogenated or alkylated analogs .
Reactivity and Stability
- 2-Formylbenzyl Phenyl Ketone : The formyl group is susceptible to oxidation and nucleophilic attack, making it reactive under acidic or basic conditions. This contrasts with phenyl N-tridecyl ketone, which lacks reactive substituents and shows stability toward strong oxidizers only at elevated temperatures .
- Halogenated Analogs : Compounds like 2-chlorobenzyl-4-fluorophenyl ketone exhibit enhanced stability against electrophilic substitution due to electron-withdrawing halogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
